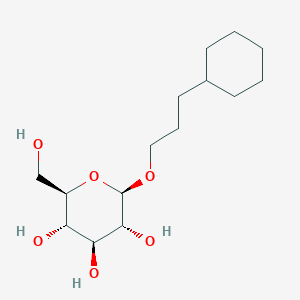

3-Cyclohexylpropyl-b-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Cyclohexylpropyl-b-D-glucopyranoside, also known as 3-CPG, is a synthetic, non-toxic, water-soluble compound that has been used in a variety of scientific research applications. 3-CPG is a cyclic sugar derivative that can be used as a substrate for enzyme-catalyzed reactions and to study the interactions between enzymes and their substrates. It is also used in the synthesis of a wide range of compounds, including peptides and proteins. 3-CPG has been used in a variety of biochemical and physiological studies, and has been found to have a number of advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antimicrobial Properties

Compounds similar to 3-Cyclohexylpropyl-b-D-glucopyranoside have been identified for their antioxidant and antimicrobial activities. For example, derivatives of D-Glucose, including cyclohexylidene-protected glucopyranosides, have shown promising antibacterial and antifungal activities (Kawsar et al., 2012). These findings suggest the potential use of such compounds in developing new antimicrobial agents.

Synthetic Applications in Carbohydrate Chemistry

The synthesis and functionalization of glucopyranosides have been a significant area of research. For instance, highly beta-selective O-glucosidation methods have been developed to achieve conformational control of the pyranose ring, demonstrating the importance of these compounds in synthetic carbohydrate chemistry (Okada et al., 2007). Such methodologies are crucial for the synthesis of complex glycosides and oligosaccharides.

Biotechnological and Pharmaceutical Applications

Cyclodextrins, which share structural similarities with glucopyranosides, have found extensive applications in pharmaceuticals, drug delivery systems, and biocatalysis (Singh et al., 2002; Sharma & Baldi, 2016). These applications highlight the potential of 3-Cyclohexylpropyl-b-D-glucopyranoside and related compounds in developing novel pharmaceutical formulations and enhancing drug solubility and stability.

Enzymatic Synthesis and Modification

The enzymatic synthesis and modification of glucopyranosides, including the production of glycosylated compounds with improved solubility and physicochemical properties, have been explored (Choung et al., 2017). This approach could be applied to 3-Cyclohexylpropyl-b-D-glucopyranoside to enhance its properties for specific applications.

Wirkmechanismus

Target of Action

It is known to be extensively utilized in the biomedical domain for investigating diverse cellular mechanisms and signaling pathways .

Mode of Action

It’s likely that the compound interacts with its targets to induce changes in cellular mechanisms and signaling pathways .

Biochemical Pathways

It is known to play a role in diverse cellular mechanisms and signaling pathways .

Result of Action

The compound is known to be a vital tool for investigating diverse cellular mechanisms and signaling pathways .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(3-cyclohexylpropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h10-19H,1-9H2/t11-,12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXKLNVVAXZAEN-UXXRCYHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexylpropyl-b-D-glucopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine](/img/structure/B1428998.png)

![[3-(Naphthalen-1-yloxy)phenyl]methanamine](/img/structure/B1428999.png)

![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1429005.png)

![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)

![Spiro[chroman-2,3'-pyrrolidine]](/img/structure/B1429014.png)